molecular formula C15H16N2O2 B1493180 Ethyl 6-(4-ethylphenyl)pyridazine-4-carboxylate CAS No. 2098113-34-7

Ethyl 6-(4-ethylphenyl)pyridazine-4-carboxylate

Cat. No.: B1493180
CAS No.: 2098113-34-7
M. Wt: 256.3 g/mol
InChI Key: KBJSJIRCUUFEEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-(4-ethylphenyl)pyridazine-4-carboxylate is a chemical compound. Its structure is likely to contain a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a carboxylate ester group. The exact properties would depend on the specific arrangement of these groups .


Molecular Structure Analysis

The molecular structure analysis typically involves techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the nature of the chemical bonds .


Chemical Reactions Analysis

The chemical reactivity of a compound like this compound would depend on its specific structure. The pyridazine ring is aromatic and relatively stable, but it can participate in electrophilic substitution reactions. The ester group can undergo hydrolysis, transesterification, and other reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of polar groups can affect its solubility in different solvents, and the size and shape of the molecule can influence its boiling and melting points .

Scientific Research Applications

Herbicidal Activities

  • Synthesis of Herbicidal Derivatives : A study by Xu et al. (2008) demonstrates the synthesis of novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives, starting from a related compound, ethyl 2-(3-trifluoromethylphenyl)acetate. These compounds exhibit significant herbicidal activities, particularly against dicotyledonous plants, with some showing higher activity than commercial herbicides like diflufenican (Xu et al., 2008).

Antimicrobial Applications

  • Synthesis for Antimicrobial Evaluation : Farag et al. (2008) describe the use of ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate in synthesizing new pyrimidine derivatives, some of which were evaluated for their antimicrobial properties (Farag et al., 2008).

Synthesis of Various Heterocyclic Compounds

  • Creation of Diverse Derivatives : Studies by Harb et al. (1989), Mohareb et al. (2004), and Al-Kamali et al. (2014) focus on the synthesis of various pyridazine derivatives, demonstrating the versatility of ethyl pyridazine carboxylates in generating a wide range of heterocyclic compounds. These studies highlight the compound's utility in organic synthesis and potential applications in pharmaceuticals and agrochemicals (Harb et al., 1989), (Mohareb et al., 2004), (Al-Kamali et al., 2014).

Chemical Synthesis Techniques

  • New Synthetic Methods : Heinisch (1973) and Singh & Kumar (2015) explore new synthetic methods involving ethyl pyridazine-4-carboxylate, contributing to the development of more efficient chemical synthesis techniques (Heinisch, 1973), (Singh & Kumar, 2015).

Potential in Drug Discovery

  • Antibacterial Agent Synthesis : Azab et al. (2013) demonstrate the synthesis of new heterocyclic compounds with a sulfonamido moiety using ethyl pyridazine derivatives, aiming to develop potential antibacterial agents (Azab et al., 2013).

Mechanism of Action

The mechanism of action of a chemical compound refers to how it interacts with biological systems. This is highly dependent on the specific compound and its biological target. Without specific information, it’s difficult to predict the mechanism of action .

Safety and Hazards

The safety and hazards associated with a chemical compound depend on its reactivity, toxicity, and other factors. Proper handling and disposal procedures should be followed to minimize risks .

Properties

IUPAC Name

ethyl 6-(4-ethylphenyl)pyridazine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-3-11-5-7-12(8-6-11)14-9-13(10-16-17-14)15(18)19-4-2/h5-10H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBJSJIRCUUFEEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN=CC(=C2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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